![molecular formula C16H12ClF3N4O2 B2605973 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-12-4](/img/structure/B2605973.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a 1,2,4-triazolone ring. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and 1,2,4-triazolone rings suggests that this compound might have a planar structure. The electronegative trifluoromethyl group could introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The trifluoromethyl group is also quite stable, but it can be a good leaving group in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel 1,2,4-triazole derivatives, showcasing their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various derivatives and screened them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This study highlights the potential of such compounds in developing antimicrobial agents (Bektaş et al., 2007).
Molecular Structure and Complex Formation
The molecular and supramolecular structures of related compounds, such as those involving pyridinyl and triazole rings, have been investigated. Castiñeiras et al. (2018) discussed the synthesis and structural assessment of a specific compound and its complex with HgCl2, shedding light on the potential for creating complexes with various applications (Castiñeiras et al., 2018).
Herbicidal Activity
Some compounds within this chemical family have been found to exhibit excellent herbicidal activity. Moran (2003) prepared compounds by condensation, demonstrating their effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).
EGFR Inhibitors for Cancer Treatment
Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This research contributes to understanding the potential of these compounds in cancer therapy (Karayel, 2021).
Lipase and α-Glucosidase Inhibition
Compounds derived from related chemical structures have shown significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating conditions such as obesity and diabetes. Bekircan et al. (2015) reported on the synthesis and evaluation of derivatives for their inhibitory activities, highlighting their therapeutic potential (Bekircan et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c1-9-22-24(14-13(17)7-10(8-21-14)16(18,19)20)15(25)23(9)11-3-5-12(26-2)6-4-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNAITWFBVAPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
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